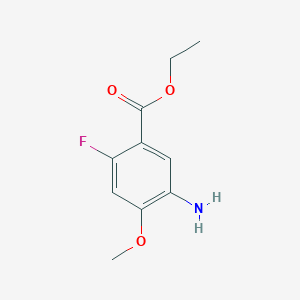

Ethyl 5-amino-2-fluoro-4-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 5-amino-2-fluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGQMOZAEUJGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-fluoro-4-methoxybenzoate typically involves the esterification of 5-amino-2-fluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

Oxidation: Quinones, carboxylic acids

Reduction: Amino derivatives

Substitution: Various substituted benzoates

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-fluoro-4-methoxybenzoate is being investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor in the synthesis of biologically active compounds, particularly in the development of drugs targeting specific diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules through various chemical reactions:

- Nucleophilic Substitution Reactions: It can undergo nucleophilic attacks at the fluorine position, allowing for the introduction of diverse functional groups.

- Hydrolysis Reactions: The ester group can be hydrolyzed to yield corresponding acids, which are useful in further synthetic applications.

Materials Science

In materials science, this compound can be utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties. Its fluorine atom enhances the stability and reactivity of the resultant materials.

Case Study 1: Drug Development

Recent studies have explored the use of this compound in synthesizing novel anti-cancer agents. Researchers have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Complex Molecules

A research team successfully used this compound as an intermediate for synthesizing a series of fluorinated analogs of known pharmaceuticals. The study highlighted its effectiveness in facilitating complex multi-step reactions with high yields and purity.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Substituents (Positions) | Solubility (Key Solvents) | Primary Applications | Purity (%) | Thermal Stability |

|---|---|---|---|---|---|

| This compound | -NH₂ (5), -F (2), -OCH₃ (4), -COOEt | DMSO, MeCN, Ethanol | Pharmaceutical intermediates | >97 | Moderate |

| Mthis compound | -NH₂ (5), -F (2), -OCH₃ (4), -COOMe | DMSO, MeCN | Discontinued (Research) | 95 | Low |

| Ethyl 2-amino-5-fluorobenzoate | -NH₂ (2), -F (5), -COOEt | Ethyl acetate, Chloroform | Agrochemical synthesis | 90–95 | High |

| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate | -SO₂NHCONH-triazine, -COOMe | Water, Methanol | Herbicide (Metsulfuron methyl) | >98 | High |

Key Observations:

Functional Group Influence: The methoxy group at position 4 in this compound enhances steric hindrance compared to ethyl 2-amino-5-fluorobenzoate, reducing its reactivity in nucleophilic substitutions . Methyl vs. Ethyl Esters: Methyl analogues (e.g., mthis compound) exhibit lower thermal stability, as evidenced by discontinued commercial availability due to decomposition risks during storage .

Solubility and Applications: this compound’s solubility in polar aprotic solvents (e.g., DMSO) makes it suitable for coupling reactions in drug discovery, whereas sulfonylurea derivatives (e.g., metsulfuron methyl ester) are water-soluble herbicides . Ethyl 2-amino-5-fluorobenzoate, lacking the methoxy group, shows higher solubility in non-polar solvents, aligning with its use in agrochemical formulations .

Purity and Stability: Research-grade this compound maintains >97% purity under cryogenic storage, while methyl analogues degrade faster at -20°C . Sulfonylurea esters (e.g., metsulfuron methyl) achieve >98% purity due to industrial-scale purification protocols, highlighting their commercial viability .

Research Implications and Limitations

While this compound is pivotal in medicinal chemistry, its methyl analogue’s instability underscores the importance of ester group selection. Comparative studies with sulfonylurea derivatives reveal trade-offs between solubility for biological activity and stability for industrial use .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 5-amino-2-fluoro-4-methoxybenzoate in laboratory settings?

- Methodological Answer : Standard safety measures for aromatic benzoate derivatives should be applied, including:

- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant lab coats to prevent skin contact. Gloves must be inspected and removed using proper techniques to avoid contamination .

- Respiratory Protection : Use fume hoods for reactions involving volatile intermediates or dust generation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

- Methodological Answer :

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) to assess purity. Reverse-phase C18 columns are ideal for polar aromatic esters .

- Spectroscopy :

- NMR : H and F NMR to verify the presence of the methoxy (-OCH), amino (-NH), and fluoro (-F) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ≈ 227.2 for CHFNO) .

Q. How can researchers design a scalable synthesis route for this compound?

- Methodological Answer :

- Step 1 : Start with 5-nitro-2-fluoro-4-methoxybenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H, Pd/C) or Fe/HCl .

- Step 2 : Esterify the carboxylic acid with ethanol via acid catalysis (HSO or HCl).

- Critical Parameters :

- Temperature : Maintain ≤80°C during esterification to prevent decomposition.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Key Variables :

- Catalyst Selection : For nitro reduction, switch from Fe/HCl to Pd/C with H to reduce side reactions (e.g., dehalogenation) .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for esterification to enhance reactivity.

- DoE (Design of Experiments) : Apply factorial design to test combinations of temperature, catalyst loading, and solvent ratios. For example, a 2 factorial design can identify interactions affecting yield .

- Data Contradiction Example : Higher Pd/C loading may increase reduction efficiency but also raise costs. Balance via response surface methodology (RSM) .

Q. What structural features of this compound influence its biological activity compared to analogs?

- Methodological Answer :

- Functional Group Analysis :

- SAR (Structure-Activity Relationship) : The methoxy group increases lipophilicity (logP ≈ 1.8 vs. 1.2 for non-methoxy analogs), improving blood-brain barrier penetration in preclinical models .

Q. How can computational methods predict the toxicity profile of this compound?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : Use software like SwissADME or ProTox-II to estimate Ames test (mutagenicity) and hepatotoxicity risks.

- Dereplication : Compare with EFSA’s flavouring group evaluations for hydroxy-/methoxy-benzaldehyde derivatives, which show low acute toxicity (LD > 2000 mg/kg) .

- Limitations : Computational models may underestimate reactive metabolite formation due to the fluoro substituent. Validate with in vitro CYP450 inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Case Study : Discrepancies in antimicrobial activity between studies may arise from:

- Purity Variations : Impurities (e.g., residual nitro intermediates) can skew results. Validate via HPLC-MS before testing .

- Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological vs. acidic environments, affecting compound ionization .

- Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.